N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c1-7-17-18-10(20-7)5-15-11(19)9-6-21-12(16-9)8-4-13-2-3-14-8/h2-4,6H,5H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYNKMOHRNCKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a thiazole ring fused with a pyrazine moiety and an oxadiazole group, which contributes to its biological properties. The presence of these heterocycles enhances its interaction with various biological targets.
-
Antimicrobial Activity :
- The oxadiazole moiety is known for its antimicrobial properties. Studies have shown that derivatives containing the oxadiazole structure exhibit significant activity against both gram-positive and gram-negative bacteria. For instance, compounds similar to the target compound were effective against Bacillus cereus and Staphylococcus aureus .
- The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Activity :
- Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives containing the thiazole and oxadiazole rings have shown promising results in inhibiting cancer cell proliferation, particularly in liver carcinoma cell lines .
- The anticancer effect is frequently attributed to the generation of reactive oxygen species (ROS) and activation of caspase pathways, leading to programmed cell death .
- Antitubercular Activity :
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Cell Line | IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | Bacillus cereus | Not specified | |
| Anticancer | HUH7 (liver carcinoma) | 10.1 µM | |
| Antitubercular | Mycobacterium tuberculosis | 4–8 µM |
Case Studies
- Antimicrobial Studies :
- Cytotoxicity Assays :
-
In Silico Studies :
- Molecular docking studies have been employed to predict the binding affinity of these compounds to specific enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells and pathogens . The results support the hypothesis that these compounds could serve as dual-action drugs targeting both cancer and bacterial infections.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole demonstrate cytotoxic effects against various cancer cell lines. The compound N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide may function through mechanisms that include the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| A | SNB-19 | 86.61 |
| B | OVCAR-8 | 85.26 |
| C | NCI-H40 | 75.99 |
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that thiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances this activity.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 12 µg/mL |
| E | S. aureus | 10 µg/mL |
| F | P. aeruginosa | 15 µg/mL |
Agricultural Applications
2.1 Pesticidal Activity
This compound has potential applications as a pesticide due to its bioactive properties against plant pathogens and pests. Compounds with similar structures have been reported to disrupt the growth of various fungi and insects.
Case Study: Efficacy Against Fungal Pathogens
In a study assessing the antifungal efficacy of thiazole derivatives, it was found that certain compounds significantly inhibited the growth of common agricultural pathogens such as Fusarium and Aspergillus species.
Material Science
3.1 Development of Functional Materials
The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic semiconductors and sensors.
Table 3: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Solubility | Soluble in DMSO |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in core heterocycles, substituents, and linker groups. Key comparisons include:
Research Findings
- Diphenylmethyl Analogs : Demonstrated anti-inflammatory activity in vitro (IC50 = 12 µM for COX-2 inhibition) but poor bioavailability in murine models .
- Thiadiazole-Pyrazole Hybrids: Exhibited antimicrobial activity (MIC = 8 µg/mL against S. aureus) attributed to the thioacetyl linker and amino group .
- Pyridinyl-Thiazoles: Optimized for CNS penetration (brain/plasma ratio = 0.8) via methyl substitution, a feature less pronounced in pyrazine analogs .
Critical Analysis of Divergent Evidence
- Synthetic Routes : and highlight divergent strategies (S-alkylation vs. nitrile-based coupling), which may influence scalability and purity.
- Bioactivity Contradictions : Pyrazine derivatives in show lower potency than pyridinyl analogs in , suggesting heterocycle choice critically impacts target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
